molecular formula C4H10N2O2 B7845942 N-[2-(aminooxy)ethyl]acetamide

N-[2-(aminooxy)ethyl]acetamide

Cat. No.: B7845942
M. Wt: 118.13 g/mol
InChI Key: YMEZZCKDSCRCJQ-UHFFFAOYSA-N
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Description

N-[2-(aminooxy)ethyl]acetamide is an organic compound with the molecular formula C4H10N2O2 It is a derivative of acetamide, where the acetamide group is substituted with an aminooxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(aminooxy)ethyl]acetamide typically involves the reaction of ethyl acetate with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then reacted with ethylene oxide to yield the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

N-[2-(aminooxy)ethyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(aminooxy)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(aminooxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and proteins. The aminooxy group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(aminooxy)ethyl]acetamide is unique due to the presence of the aminooxy group, which imparts distinct reactivity and biological activity. This functional group allows for specific interactions with enzymes and proteins, making it valuable in biochemical and medicinal research .

Properties

IUPAC Name

N-(2-aminooxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-4(7)6-2-3-8-5/h2-3,5H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEZZCKDSCRCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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